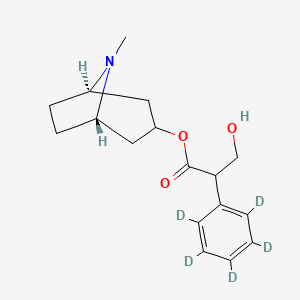

Atropine-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H23NO3 |

|---|---|

Molekulargewicht |

294.40 g/mol |

IUPAC-Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)propanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i2D,3D,4D,5D,6D |

InChI-Schlüssel |

RKUNBYITZUJHSG-FTPSATHDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CO)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)[2H])[2H] |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Atropine-d5 for Internal Standard Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Atropine-d5, a crucial internal standard for the quantitative analysis of atropine in various biological matrices. The synthesis involves the preparation of deuterated tropic acid followed by its esterification with tropine. This document details the probable synthetic route, experimental protocols, and relevant data, compiled to assist researchers in the development and implementation of analytical methods requiring a stable, isotopically labeled internal standard.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with various clinical applications. Accurate quantification of atropine in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are indispensable for mass spectrometry-based bioanalytical methods like GC-MS and LC-MS/MS, as they correct for matrix effects and variations in sample processing and instrument response.[1][2][3]

This compound, formally known as α-(hydroxymethyl)-benzene-2,3,4,5,6-d5-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, features five deuterium atoms on the phenyl ring of the tropic acid moiety.[1][2] This labeling provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analyses.

Synthetic Pathway Overview

The synthesis of this compound is a two-stage process:

-

Stage 1: Synthesis of Tropic acid-d5. This involves the introduction of five deuterium atoms onto the phenyl ring of a suitable precursor, followed by the construction of the tropic acid backbone. A feasible approach is to start with a deuterated phenylacetic acid precursor.

-

Stage 2: Esterification of Tropic acid-d5 with Tropine. The deuterated tropic acid is then coupled with tropine to form the final product, this compound.

The overall synthetic scheme can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Tropic acid-d5 (α-(hydroxymethyl)-benzene-d5-acetic acid)

The Ivanov reaction provides a reliable method for the synthesis of tropic acid from phenylacetic acid.[4][5] This can be adapted to produce Tropic acid-d5 by using Phenylacetic acid-d5 as the starting material.

Reaction:

Materials:

-

Phenylacetic acid-d5

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

Paraformaldehyde (or formaldehyde source)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Ivanov Reagent: A solution of Phenylacetic acid-d5 in anhydrous THF is slowly added to a stirred solution of isopropylmagnesium chloride (2 equivalents) in anhydrous THF at a controlled temperature (e.g., 0 °C). The mixture is then refluxed for a period to ensure the complete formation of the dianionic Ivanov reagent.

-

Reaction with Formaldehyde: The reaction mixture containing the Ivanov reagent is cooled, and a source of anhydrous formaldehyde (e.g., paraformaldehyde) is added portion-wise. The reaction is stirred at room temperature and then gently heated to ensure complete reaction.

-

Hydrolysis and Extraction: The reaction mixture is cooled and then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted several times with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Tropic acid-d5. Further purification can be achieved by recrystallization.

Stage 2: Esterification of Tropic acid-d5 with Tropine

The esterification of tropic acid with tropine can be achieved through various methods. A one-pot procedure described in patent literature offers an efficient route.[6][7]

Reaction:

Materials:

-

Tropic acid-d5

-

Tropine

-

Acetyl chloride

-

Oxalyl chloride

-

Dimethylformamide (DMF) (catalyst)

-

Dichloromethane (DCM)

-

Methanesulfonic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Activation of Tropic acid-d5: Tropic acid-d5 is suspended in dichloromethane. Acetyl chloride is added, followed by a catalytic amount of DMF. Oxalyl chloride is then added to form the acetyltropoyl chloride-d5 intermediate.

-

Formation of Tropine Salt: In a separate vessel, tropine is reacted with methanesulfonic acid in dichloromethane to form tropine methanesulfonate.

-

Coupling Reaction: The solution of acetyltropoyl chloride-d5 is added to the tropine methanesulfonate solution.

-

Hydrolysis: The reaction mixture is then hydrolyzed with aqueous hydrochloric acid to remove the acetyl protecting group and yield this compound.

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound can be purified by chromatography or recrystallization.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| Phenylacetic acid-d5 | C₈H₃D₅O₂ | 141.19 | Deuterated Precursor |

| Tropic acid-d5 | C₉H₅D₅O₃ | 171.20 | Deuterated Intermediate |

| Tropine | C₈H₁₅NO | 141.21 | Amine Alcohol |

| This compound | C₁₇H₁₈D₅NO₃ | 294.41 | Final Product |

Table 2: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Mass Spectrometry (MS) | |

| Molecular Ion (M+) | m/z 294.4 |

| Key Fragments | Fragments showing incorporation of the d5-phenyl group |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Absence of signals in the aromatic region (phenyl protons). Presence of signals corresponding to the tropane and tropic acid side-chain protons. |

| ²H NMR | Presence of a signal in the aromatic region. |

| Purity | |

| Chemical Purity | ≥ 98% (by HPLC or GC) |

| Isotopic Purity | ≥ 98% deuterium incorporation |

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from commercially available deuterated starting materials to the final internal standard. The workflow ensures the efficient incorporation of the deuterium label and its retention throughout the synthetic sequence.

Caption: this compound Synthesis Workflow.

Conclusion

The synthesis of this compound as an internal standard is a critical process for enabling accurate and reliable bioanalytical studies of atropine. By following established synthetic methodologies, such as the Ivanov reaction for the preparation of deuterated tropic acid and subsequent esterification with tropine, researchers can produce high-purity this compound. This guide provides a foundational understanding of the synthetic strategy and experimental considerations for the production of this essential analytical tool.

References

- 1. Iwanow Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-(Hydroxymethyl)phenylacetic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. Tropic acid - Wikipedia [en.wikipedia.org]

- 5. Ivanov reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-(HYDROXYMETHYL)PHENYLACETIC ACID | 73401-74-8 [chemicalbook.com]

Technical Guide: Characterization of Atropine-d5 by NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides an in-depth technical guide on the analytical characterization of Atropine-d5, a deuterated internal standard crucial for quantitative bioanalysis. It details the methodologies and expected data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

Atropine is a tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It is widely used in clinical settings for treating bradycardia, as a pre-anesthetic medication to decrease secretions, and as an antidote for organophosphate poisoning.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are essential for accurate quantification of the drug in biological matrices.

This compound is the deuterium-labeled analog of Atropine, where five hydrogen atoms on the phenyl ring are replaced with deuterium.[3] This substitution results in a 5 Dalton (Da) mass increase, making it an ideal internal standard for mass spectrometry-based assays.[4][5] This guide outlines the comprehensive characterization of this compound using mass spectrometry and NMR spectroscopy.

Chemical Structure of this compound:

-

Formal Name: α-(hydroxymethyl)-benzene-2,3,4,5,6-d₅-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester[3]

-

Molecular Formula: C₁₇H₁₈D₅NO₃[3]

Mass Spectrometry Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and isotopic enrichment of this compound. When coupled with liquid chromatography (LC), it provides a robust method for quantification.[7][8]

Expected Mass Spectrum

The key differentiating feature of this compound is its increased mass compared to unlabeled Atropine. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is typically observed.

| Compound | Molecular Formula | Exact Mass | [M+H]⁺ (m/z) |

| Atropine | C₁₇H₂₃NO₃ | 289.1678 | 290.1751 |

| This compound | C₁₇H₁₈D₅NO₃ | 294.2000 | 295.2073 |

Table 1: Comparison of theoretical exact masses and expected protonated molecular ions for Atropine and this compound.

The mass spectrum of this compound is expected to show a molecular ion peak cluster shifted by +5 m/z units relative to native Atropine. The isotopic purity can also be assessed by examining the relative intensities of signals at m/z 290-294.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the structure by analyzing fragmentation patterns. The primary fragmentation of the Atropine molecular ion involves the loss of the tropane moiety. Since the deuterium labels are on the stable phenyl ring, key fragments containing this ring will also exhibit the +5 Da mass shift.

| Parent Compound | Precursor Ion (m/z) | Key Fragment Ion | Fragment m/z | Description |

| Atropine | 290.17 | [C₈H₁₄N]⁺ | 124.11 | Tropane fragment |

| Atropine | 290.17 | [C₉H₉O₂]⁺ | 149.06 | Tropic acid-related fragment |

| This compound | 295.21 | [C₈H₁₄N]⁺ | 124.11 | Tropane fragment (unlabeled) |

| This compound | 295.21 | [C₉H₄D₅O₂]⁺ | 154.09 | Tropic acid-d5-related fragment |

Table 2: Expected MS/MS fragmentation transitions for Atropine and this compound.

Experimental Protocol: LC-MS/MS

This protocol provides a general methodology for the analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.[5]

-

Serially dilute the stock solution to create working solutions for infusion or LC-MS analysis.

-

For analysis in a biological matrix (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is typically employed.[7][8]

-

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[8]

-

MRM Transitions:

-

Atropine: 290.2 → 124.1

-

This compound: 295.2 → 124.1

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the specified transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for confirming the precise location of the deuterium labels and verifying the overall chemical structure.

¹H NMR Spectroscopy

The most significant feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the five protons of the phenyl ring. These signals typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm) in the spectrum of unlabeled Atropine.[9] The remaining signals corresponding to the tropane and tropic acid moieties should be present with their characteristic chemical shifts and coupling patterns.

| Proton Assignment (Atropine) | Expected Chemical Shift (δ ppm) | Expected Appearance in this compound |

| Phenyl-H | ~7.35 (multiplet, 5H) | Absent |

| H-3 (Tropane) | ~5.06 (triplet, 1H) | Present |

| CH₂OH | ~3.97 (multiplet, 2H) | Present |

| CH (Tropic acid) | ~4.19 (triplet, 1H) | Present |

| N-CH₃ | ~2.69 (singlet, 3H) | Present |

| Tropane Ring Protons | ~1.5-2.4 (multiplets) | Present |

Table 3: Comparison of characteristic ¹H NMR signals for Atropine and the expected spectrum for this compound. Chemical shifts are approximate and can vary with solvent.[10]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the signals for the deuterated carbons of the phenyl ring will be significantly altered. Due to C-D coupling and longer relaxation times, these signals will be much lower in intensity and may appear as complex multiplets. The signals for the non-deuterated carbons will remain largely unaffected.

| Carbon Assignment (Atropine) | Expected Chemical Shift (δ ppm) | Expected Appearance in this compound |

| C=O (Ester) | ~175.8 | Present |

| C-ipso (Phenyl) | ~137.9 | Low intensity, multiplet |

| C-ortho/meta/para (Phenyl) | ~130-132 | Low intensity, multiplets |

| C-3 (Tropane) | ~68.2 | Present |

| CH₂OH | ~64.8 | Present |

| CH (Tropic acid) | ~56.3 | Present |

| N-CH₃ | ~41.2 | Present |

Table 4: Comparison of characteristic ¹³C NMR signals for Atropine and the expected spectrum for this compound. Chemical shifts are approximate.[10][11]

Experimental Protocol: NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.[12]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Experiment: Standard 1D proton experiment.

-

Parameters:

-

Number of scans: 16-64 (adjust for desired signal-to-noise).

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher (observe at ~100 MHz).

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction.

-

Visualized Workflows and Pathways

Atropine's Mechanism of Action

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (M₁-M₅).[5][13] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), it inhibits the parasympathetic nervous system's "rest and digest" responses.[1] For example, at the M₂ receptors in the heart, this blockade prevents the ACh-mediated decrease in heart rate.[14]

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Analytical Workflow for this compound Characterization

The logical flow for characterizing a new batch of this compound involves orthogonal analytical techniques to confirm identity, purity, and isotopic enrichment.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The characterization of this compound is comprehensively achieved through the combined use of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the correct molecular weight, isotopic enrichment, and fragmentation pattern characteristic of deuterium labeling on the phenyl ring. NMR spectroscopy provides definitive structural confirmation, verifying the absence of phenyl protons in the ¹H spectrum and the corresponding altered signals in the ¹³C spectrum. These rigorous analytical methods are essential to qualify this compound as a high-purity internal standard for use in regulated bioanalytical assays.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 2124269-77-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound | CAS 2124269-77-6 | LGC Standards [lgcstandards.com]

- 7. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atropine(51-55-8) 1H NMR spectrum [chemicalbook.com]

- 10. bmse000649 Atropine at BMRB [bmrb.io]

- 11. Atropine(51-55-8) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Atropine-d5: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Atropine-d5, a deuterated isotopologue of Atropine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies where this compound is utilized as an internal standard. The inclusion of detailed experimental protocols and a visual representation of Atropine's mechanism of action aims to facilitate a deeper understanding of its behavior in various scientific applications.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with data for unlabeled Atropine provided for reference where specific this compound data is unavailable.

| Property | This compound | Atropine (for reference) |

| Molecular Formula | C₁₇H₁₈D₅NO₃[1][2][3][4] | C₁₇H₂₃NO₃[5] |

| Molecular Weight | 294.40 g/mol [1][2][3][4] | 289.4 g/mol [5] |

| Appearance | Solid, white to off-white[1] | White crystals or crystalline powder[6] |

| Melting Point | Not specified; expected to be similar to Atropine. | 114-118 °C[6] |

| Boiling Point | Not applicable; sublimes. | Sublimes at 93-110 °C under high vacuum[7][8] |

| pKa | Not specified; expected to be similar to Atropine. | 9.9 at 20 °C[5] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol.[2][4] | Soluble in ethanol (500 mg/ml), glycerol (35 mg/ml), and water (2 mg/ml).[5] Also soluble in DMF (2 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 10 mg/ml).[9] |

Experimental Protocols

The determination of key physicochemical parameters such as solubility and pKa is fundamental in drug development. The following are standard methodologies for these assessments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Expression of Solubility: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system. The ionic strength of the solution is usually kept constant by adding a background electrolyte.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a basic substance like Atropine, the pKa corresponds to the pH at which half of the compound is in its protonated form. This is found at the midpoint of the buffer region on the titration curve.

Atropine's Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] It blocks the action of the neurotransmitter acetylcholine, thereby inhibiting the parasympathetic nervous system.

Caption: Atropine competitively antagonizes acetylcholine at muscarinic receptors.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 2124269-77-6 | LGC Standards [lgcstandards.com]

- 4. glpbio.com [glpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Atropine | 51-55-8 [chemicalbook.com]

- 7. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Atropine - Wikipedia [en.wikipedia.org]

Atropine-d5 in Organic Solvents: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Atropine-d5 in various organic solvents. The information presented herein is crucial for the accurate preparation of standards, formulation development, and analytical method validation involving this deuterated analog of atropine.

Core Executive Summary

Data Presentation: Solubility of Atropine in Organic Solvents

The following table summarizes the available quantitative solubility data for non-deuterated atropine in various organic solvents. It is a reasonable scientific assumption that the solubility of this compound will be very similar to these values, as the isotopic labeling is unlikely to significantly impact its interaction with organic solvents.

| Organic Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Reference |

| Ethanol | 50 | 500 | [1] |

| Chloroform | 1 g in 1 mL | 1000 | [2] |

| Dichloromethane | 6.523 | 65.23 | [1] |

| Diethyl Ether | 0.563 | 5.63 | [1] |

| Dimethyl Sulfoxide (DMSO) | - | 10 | [3][4] |

| Dimethylformamide (DMF) | - | 2 | [3][4] |

Stability Profile of this compound

Solid State Stability

This compound is a stable compound when stored as a solid under appropriate conditions. Multiple suppliers indicate a shelf life of at least 4 years when stored at -20°C .[2][3]

Solution Stability

The stability of this compound in solution is dependent on the solvent, temperature, and presence of water. While specific long-term stability studies of this compound in various organic solvents are not extensively published, general guidelines and data from atropine stability studies provide valuable insights.

-

Storage Recommendations: For short-term storage, solutions may be kept at 4°C for several days. For longer-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) .

-

Degradation Pathways: The primary degradation pathway for atropine is hydrolysis , which results in the formation of tropic acid and tropine. This is particularly relevant if the organic solvent is not anhydrous or if the solution is exposed to atmospheric moisture. Under thermal stress, especially at high temperatures as seen in a GC-inlet, atropine can undergo elimination of water to form apoatropine (atropamine) and cleavage of the ester bond .[5] One study noted that these degradation phenomena were less pronounced in ethyl acetate compared to methanol at temperatures up to 250°C.[5]

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound solid

-

Organic solvent of interest (e.g., ethanol, methanol, acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is necessary.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

-

Dilution: Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method to quantify this compound and monitor the formation of its potential degradation products over time.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its degradation products, thus allowing for the assessment of its stability in an organic solvent.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Atropine has a UV absorbance maximum around 210-220 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

Methodology:

-

Standard Preparation: Prepare stock solutions of this compound and any available potential degradation products (e.g., tropic acid, apoatropine) in the organic solvent of interest. Prepare a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution, and dilute it to a suitable concentration with the mobile phase.

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its degradation products based on their retention times compared to the standards.

-

Quantify the concentration of this compound at each time point using the calibration curve.

-

Monitor the increase in the peak areas of any degradation products.

-

The stability is typically expressed as the percentage of the initial concentration of this compound remaining over time.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility and stability of this compound.

Caption: Potential degradation pathways of this compound.

References

- 1. Atropine - Sciencemadness Wiki [sciencemadness.org]

- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Atropine | CAS 51-55-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

Atropine-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

This technical guide provides an in-depth overview of the critical quality attributes of Atropine-d5, a deuterated internal standard essential for the accurate quantification of atropine in various biological matrices. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the analytical methodologies employed for its purity assessment.

This compound: Chemical Identity and Specifications

This compound is a stable isotope-labeled form of atropine, where five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

A typical Certificate of Analysis for this compound will include the following information, summarized in Table 1.

| Parameter | Specification |

| Chemical Name | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-(phenyl-d5)propanoate[1] |

| Synonyms | DL-Hyoscyamine-d5, Tropine tropate-d5[2][3][4] |

| CAS Number | 2124269-77-6[1][2][3][4] |

| Molecular Formula | C₁₇H₁₈D₅NO₃[1][3][4] |

| Molecular Weight | 294.4 g/mol [1][2][3][4] |

| Appearance | White to off-white solid[5] |

| Storage | -20°C[1][2][6] |

Purity Assessment: Methods and Data

The purity of this compound is a critical parameter to ensure the accuracy and reliability of quantitative analytical methods. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of this compound, separating it from any non-labeled atropine and other related impurities.

Table 2: Typical Chromatographic Purity Data for this compound

| Parameter | Specification |

| Purity (HPLC) | >95%[1][7] |

| Isotopic Purity (Deuterium Incorporation) | ≥99% deuterated forms (d₁-d₅)[3][6] |

| Residual Unlabeled Atropine (d₀) | ≤1%[6] |

Potential Impurities

During the synthesis and storage of this compound, several related substances and degradation products can arise. A comprehensive purity assessment should include the identification and quantification of these potential impurities.

Table 3: Common Impurities and Degradation Products of Atropine

| Impurity Name | Origin |

| Atropic Acid | Degradation product[1][7] |

| Apoatropine | Degradation product[8] |

| Atropine-N-oxide | Impurity/Degradation product[1][7] |

| Tropine | Degradation product (hydrolysis)[8] |

| Tropic Acid | Degradation product (hydrolysis)[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of this compound purity. The following sections provide representative experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is often employed. For example, a gradient starting with a higher aqueous phase composition and increasing the organic phase over time.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent such as methanol or a mixture of water and methanol.[2][6] This stock solution is then diluted to an appropriate concentration for injection.

-

Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is used to confirm the identity of this compound and to determine its isotopic purity, specifically the level of deuterium incorporation.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Chromatography: Similar chromatographic conditions as the HPLC method can be used to separate the analyte from any potential interferences.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor the mass-to-charge ratio (m/z) of this compound and unlabeled atropine.

-

-

Sample Preparation: The sample is prepared in the same manner as for the HPLC analysis.

-

Data Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (this compound) to that of the non-deuterated molecule (Atropine).

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the quality assessment of this compound, the following diagrams are provided.

Caption: Workflow for the Purity Assessment of this compound.

References

- 1. This compound | CAS 2124269-77-6 | LGC Standards [lgcstandards.com]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 2124269-77-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | CAS 2124269-77-6 | LGC Standards [lgcstandards.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

The Critical Role of Isotopic Purity: A Technical Guide to Atropine-d5 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of isotopic purity of Atropine-d5, a deuterated analog of atropine, when used as an internal standard in quantitative analytical studies. Ensuring the isotopic purity of such standards is paramount for the accuracy, precision, and reliability of bioanalytical data, particularly in regulated environments. This document provides an overview of the analytical methodologies used to assess isotopic purity, a detailed experimental protocol for the quantitative analysis of atropine using this compound, and a look into the mechanism of action of atropine.

The Importance of Isotopic Purity in Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are chemically identical to the analyte of interest, but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D). The ideal SIL internal standard co-elutes with the analyte, experiences similar matrix effects, and has comparable extraction recovery, thus providing a reliable reference for accurate quantification.

However, the presence of unlabeled analyte (d0) or incompletely labeled isotopologues (d1, d2, etc.) in the deuterated internal standard can lead to significant analytical errors. These impurities can artificially inflate the measured concentration of the analyte, especially at low concentrations, leading to biased results and potentially impacting pharmacokinetic and toxicokinetic assessments. Therefore, a thorough characterization of the isotopic purity of any SIL internal standard is a critical step in bioanalytical method development and validation.

Data Presentation: Understanding Isotopic and Chemical Purity

The quality of this compound is defined by both its chemical and isotopic purity. While chemical purity refers to the absence of other chemical compounds, isotopic purity relates to the distribution of deuterated and non-deuterated species.

Table 1: Representative Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Table 2: Example of Isotopic Distribution Data for this compound *

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | ~5.0 |

| d5 | +5 | > 90.0 |

*Note: The exact isotopic distribution can vary between different batches and suppliers. It is crucial for researchers to obtain a batch-specific Certificate of Analysis or to determine the isotopic distribution experimentally.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by Mass Spectrometry

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the fully deuterated (d5) species as well as the presence of lower-deuterated and non-deuterated forms.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is recommended for accurate mass measurement and separation of isotopic peaks.

-

The mass spectrometer should be coupled to a liquid chromatography system.

-

-

LC-MS Parameters:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A shallow gradient to ensure good peak shape.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 280-310).

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Identify the monoisotopic peak of the unlabeled atropine (d0, C₁₇H₂₃NO₃, [M+H]⁺ ≈ 290.17 m/z) and the corresponding peaks for the deuterated species (d1, d2, d3, d4, and d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopic peaks.

-

Protocol 2: Quantitative Analysis of Atropine in Plasma using this compound by LC-MS/MS

Objective: To accurately quantify the concentration of atropine in plasma samples using this compound as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Instrumentation:

-

A triple quadrupole mass spectrometer (QqQ) is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

-

LC-MS/MS Parameters:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient optimized for the separation of atropine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: ESI+.

-

MRM Transitions:

-

Atropine: Q1: 290.2 m/z -> Q3: 124.1 m/z (quantifier), Q1: 290.2 m/z -> Q3: 93.1 m/z (qualifier).

-

This compound: Q1: 295.2 m/z -> Q3: 129.1 m/z.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Atropine Signaling Pathway

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting its effects. The signaling pathways affected depend on the specific mAChR subtype (M1-M5) and the G-protein they are coupled to.

Potential Isotopic Effects of Atropine-d5 in Biological Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs) with wide-ranging clinical applications.[1] Its therapeutic utility is sometimes limited by its pharmacokinetic profile and side effects. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to favorably alter pharmacokinetic properties, primarily by slowing down metabolic processes through the kinetic isotope effect (KIE).[2][3][4] This guide explores the potential isotopic effects of Atropine-d5, a deuterated analog of atropine, in biological assays. This compound is deuterated on the phenyl ring of the tropic acid moiety. While primarily utilized as an internal standard in analytical chemistry, its altered physicochemical properties could influence its metabolic stability, receptor binding, and functional activity.[5][6] This document provides a theoretical framework and practical methodologies for investigating these potential differences.

The Kinetic Isotope Effect with Deuterium

The basis for the potential altered pharmacology of this compound lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[7] This can lead to a decreased rate of metabolism, potentially resulting in a longer plasma half-life, increased exposure, and altered metabolite profiles for the deuterated drug compared to its non-deuterated counterpart.[3][4][5]

Metabolic Stability of Atropine vs. This compound

Atropine is metabolized in the liver primarily through enzymatic hydrolysis of the ester linkage to form tropine and tropic acid, as well as through N-demethylation and oxidation.[8][9] The major metabolites include noratropine, atropine-N-oxide, tropine, and tropic acid.[1][9] While the primary metabolic routes may not directly involve the phenyl ring, cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs, can catalyze the oxidation of aromatic rings.[10][11]

Deuteration of the phenyl ring in this compound could potentially slow down any CYP-mediated aromatic hydroxylation. This would manifest as increased metabolic stability in in vitro systems like human liver microsomes (HLM).

Quantitative Data: Atropine Metabolism

Direct comparative quantitative data for the metabolic stability of this compound is not publicly available. The following table summarizes known metabolic information for unlabeled atropine.

| Parameter | Value | Species | Reference |

| Major Metabolites | Noratropine, Atropine-N-oxide, Tropine, Tropic acid | Human | [1][9] |

| Plasma Half-life | 2 to 4 hours | Human | [8][9] |

| Excretion | 13% to 50% excreted unchanged in urine | Human | [8][9] |

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to compare the metabolic stability of atropine and this compound using human liver microsomes.

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t1/2) of atropine and this compound.

Materials:

-

Atropine and this compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of atropine and this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.[12][13]

-

Add the test compound (atropine or this compound) to the microsome suspension at a final concentration of 1 µM.[14]

-

-

Initiation of Metabolic Reaction:

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[13]

-

-

Reaction Termination:

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[14]

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

Receptor Binding Affinity

Atropine is a non-selective antagonist for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][9] The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. Deuteration is generally not expected to significantly alter receptor binding affinity as it does not substantially change the molecule's shape or electronic properties, which are the primary determinants of receptor-ligand interactions.

Quantitative Data: Atropine Receptor Binding Affinity

The following table summarizes the reported binding affinities of unlabeled atropine for the human muscarinic receptor subtypes.

| Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |

| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | [21] |

| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | [21] |

| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | [21] |

| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | [21] |

| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | [21] |

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of atropine and this compound for a specific muscarinic receptor subtype.

Objective: To determine and compare the binding affinities of atropine and this compound for a chosen muscarinic receptor subtype (e.g., M1).

Materials:

-

Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

A suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine for M1)

-

Atropine and this compound

-

Assay buffer (e.g., PBS or Tris-HCl)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Preparation of Assay Plates:

-

Add increasing concentrations of the unlabeled competitor (atropine or this compound) to a series of tubes or wells of a microplate.

-

-

Incubation:

-

Add the cell membranes and the radioligand at a fixed concentration (typically at or below its Kd value) to each tube/well.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (atropine or this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assays

The functional consequence of atropine's binding to muscarinic receptors is the blockade of acetylcholine-induced downstream signaling. The M1, M3, and M5 receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. The M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[22] Functional assays can measure these downstream effects to determine the potency of atropine and this compound as antagonists.

Experimental Protocol: Calcium Flux Assay (for M1, M3, M5 Receptors)

Objective: To determine and compare the potency of atropine and this compound in antagonizing agonist-induced calcium mobilization via Gq-coupled muscarinic receptors.

Materials:

-

Cells expressing the target Gq-coupled muscarinic receptor (e.g., M1, M3, or M5)

-

A muscarinic agonist (e.g., carbachol or acetylcholine)

-

Atropine and this compound

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS)

-

A fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1 hour at 37°C.[23]

-

-

Antagonist Pre-incubation:

-

Wash the cells and then pre-incubate them with varying concentrations of the antagonist (atropine or this compound) for a defined period.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Initiate the measurement of fluorescence intensity.

-

Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.[24]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.

-

Fit the data to a dose-response curve to determine the IC50 value for atropine and this compound.

-

Experimental Protocol: cAMP Assay (for M2, M4 Receptors)

Objective: To determine and compare the potency of atropine and this compound in antagonizing the agonist-induced inhibition of cAMP production via Gi-coupled muscarinic receptors.

Materials:

-

Cells expressing the target Gi-coupled muscarinic receptor (e.g., M2 or M4)

-

A muscarinic agonist (e.g., carbachol or acetylcholine)

-

Forskolin (an adenylyl cyclase activator)

-

Atropine and this compound

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Stimulation:

-

In a multi-well plate, incubate the cells with varying concentrations of the antagonist (atropine or this compound).

-

Add a fixed concentration of the muscarinic agonist and a fixed concentration of forskolin. Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gi-coupled receptor.

-

Incubate for a defined period at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

The agonist will inhibit the forskolin-induced cAMP production. The antagonist will reverse this inhibition.

-

Plot the cAMP concentration as a function of the log concentration of the antagonist.

-

Fit the data to a dose-response curve to determine the IC50 value for atropine and this compound.

-

Visualizations: Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling Pathways

Caption: Signaling pathways of Gq- and Gi-coupled muscarinic acetylcholine receptors and the antagonistic action of atropine.

Experimental Workflow for Comparative Analysis

Caption: A logical workflow for the comparative analysis of Atropine and this compound in biological assays.

Conclusion

While this compound is commercially available as an analytical standard, its potential as a pharmacologically distinct entity has not been extensively explored in publicly available literature. Based on the principles of the kinetic isotope effect, deuteration of the phenyl ring of atropine has the potential to decrease its rate of oxidative metabolism, which could lead to an improved pharmacokinetic profile. Significant changes in receptor binding affinity or functional potency are less likely but should be empirically verified. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate and quantify the potential isotopic effects of this compound in biological assays. Such studies are essential to determine if this compound offers any therapeutic advantages over its non-deuterated counterpart.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metabolon.com [metabolon.com]

- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Metabolic Stability Assays [merckmillipore.com]

- 14. mercell.com [mercell.com]

- 15. mttlab.eu [mttlab.eu]

- 16. researchgate.net [researchgate.net]

- 17. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 18. abap.co.in [abap.co.in]

- 19. researchgate.net [researchgate.net]

- 20. HPLC assay for atropine in serum and protein solutions after in vitro addition of the tropane alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. apexbt.com [apexbt.com]

- 22. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 23. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 24. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atropine-d5: A Technical Guide to its Mechanism of Action as a Muscarinic Antagonist Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Atropine-d5, detailing its mechanism of action as a non-selective muscarinic receptor antagonist and its primary application as a stable isotope-labeled tracer for quantitative bioanalysis. This document outlines the core pharmacology, relevant signaling pathways, quantitative binding data, and detailed experimental protocols.

Introduction and Core Concepts

Atropine is a naturally occurring tropane alkaloid renowned for its role as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It effectively blocks the actions of the neurotransmitter acetylcholine (ACh) at all five muscarinic receptor subtypes (M1-M5).

This compound is a deuterated form of atropine, where five hydrogen atoms on the benzene ring have been replaced with deuterium.[4][5] This isotopic labeling imparts a higher molecular weight, making it distinguishable from endogenous or unlabeled atropine by mass spectrometry.[6]

Primary Role as a "Tracer": While the term "tracer" can imply use in imaging or tracking, the principal application of this compound is as a stable isotope-labeled internal standard . Its near-identical chemical and physical properties to atropine allow it to be used for highly accurate quantification of unlabeled atropine in biological matrices (e.g., plasma, tissue) via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][5][7] For the purposes of pharmacological interaction, the mechanism of action of this compound is considered identical to that of atropine, as deuterium substitution does not significantly alter receptor binding affinity.[4]

Mechanism of Action: Competitive Muscarinic Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine at all five subtypes of muscarinic G-protein coupled receptors (GPCRs).[8][9] This antagonism does not differentiate between the subtypes and inhibits the two primary signaling cascades initiated by their activation.

Inhibition of Gq/11 Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins.[8][10] Acetylcholine binding typically activates this pathway, leading to smooth muscle contraction, glandular secretion, and neurotransmission. This compound blocks this cascade by:

-

Preventing Receptor Activation: this compound occupies the ACh binding site on the receptor, preventing the conformational change required for G-protein coupling.

-

Inhibiting Phospholipase C (PLC): Without Gq activation, PLC remains inactive and does not hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2).[10][11]

-

Blocking Second Messenger Production: The downstream production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) is halted, preventing the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[10][11]

Inhibition of Gi/o Signaling (M2, M4 Receptors)

The M2 and M4 receptor subtypes couple to Gi/o proteins, which are primarily inhibitory.[8][11] This pathway is crucial for cardiac chronotropy and neural inhibition. This compound's blockade results in:

-

Preventing Receptor Activation: this compound competitively binds to the M2/M4 receptor, preventing ACh-mediated activation.

-

Disinhibition of Adenylyl Cyclase: The Gi-mediated inhibition of adenylyl cyclase is lifted, preventing the typical decrease in cyclic AMP (cAMP) levels.[8][11]

-

Closure of GIRK Channels: The Gβγ subunits of the Gi protein normally activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and slowing the heart rate.[8][12] Atropine's antagonism prevents this, leading to an increase in heart rate (tachycardia).[12]

Caption: Muscarinic receptor signaling pathways and their blockade by this compound.

Quantitative Data: Receptor Binding Affinity

Atropine is characterized by its high affinity and lack of selectivity across the five muscarinic receptor subtypes. The binding affinity is typically expressed as the inhibitor constant (Ki) or the equilibrium dissociation constant of a competitive antagonist (KB). As the pharmacological properties of this compound are equivalent to atropine, the following data are applicable.

| Receptor Subtype | Binding Affinity (Ki or KB) (nM) | Reference |

| M1 | 0.16 - 2.0 | [1][13] |

| M2 | 0.7 - 1.26 | [1][13] |

| M3 | 0.16 - 1.26 | [1] |

| M4 | 0.16 - 1.26 | [1] |

| M5 | 0.16 - 1.26 | [1] |

Note: The range reflects values reported across different studies and assay conditions. The consistent sub-nanomolar to low-nanomolar affinity across all subtypes confirms its non-selective profile.

Application as a Tracer: Experimental Workflows

The primary utility of this compound in research is for the accurate quantification of atropine in complex biological samples.

Workflow: LC-MS/MS Quantification with this compound Internal Standard

This workflow is standard in pharmacokinetic (PK) and toxicokinetic (TK) studies.

-

Sample Collection: Collect biological matrix (e.g., blood, plasma, urine) at various time points after administration of unlabeled atropine.

-

Internal Standard Spiking: Add a precise, known concentration of this compound solution to each unknown sample, calibrator, and quality control (QC) sample.

-

Sample Preparation: Perform an extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes (atropine and this compound) from matrix interferences.

-

LC Separation: Inject the extracted sample into a liquid chromatography system. A C18 column is typically used to chromatographically separate the analytes from other components.[5]

-

MS/MS Detection: The eluent from the LC is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the mass transitions for both atropine and this compound.[6]

-

Atropine transition (example): Q1 m/z 290.2 → Q3 m/z 124.1

-

This compound transition (example): Q1 m/z 295.2 → Q3 m/z 124.1

-

-

Data Analysis: The concentration of atropine in the original sample is calculated by comparing the peak area ratio of atropine to its d5-labeled internal standard against a calibration curve.

Caption: Workflow for atropine quantification using this compound as an internal standard.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype. Atropine is the ideal positive control for this assay.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a specific radioligand from a receptor.

1. Materials & Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO, HEK293, Sf9) expressing a single human muscarinic receptor subtype (e.g., hM3).[14][15]

-

Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.[14][16]

-

Reference Compound: Unlabeled Atropine.

-

Test Compound: Compound of interest.

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4.[17]

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific Binding Determinate: A high concentration (1-10 µM) of unlabeled atropine.[17][18]

-

Hardware: 96-well or 384-well filter plates (e.g., GF/B or GF/C glass fiber), vacuum manifold, scintillation vials/plates, and a liquid scintillation counter.

2. Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and unlabeled atropine in Assay Buffer. The concentration range should typically span 6-8 orders of magnitude around the expected Ki.

-

Assay Plate Setup: To each well of a 96-well plate, add the following in order:

-

50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Atropine (for Non-specific Binding) OR 50 µL of test/reference compound dilution.

-

50 µL of radioligand solution diluted in Assay Buffer to a final concentration near its Kd value (e.g., 0.2-1.0 nM [³H]-NMS).[17]

-

100 µL of receptor membrane suspension (e.g., 5-10 µg protein/well).[15]

-

-

Incubation: Seal the plate and incubate at room temperature or 30°C for a sufficient time to reach equilibrium (typically 60-180 minutes).[17]

-

Filtration: Place the assay plate on a vacuum manifold and rapidly filter the contents through the filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.[19]

-

Scintillation Counting: Dry the filter plate, add a liquid scintillation cocktail to each well, and count the radioactivity (in DPM or CPM) using a scintillation counter.[19]

3. Data Analysis:

-

Calculate Specific Binding: For each data point, Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Generate Inhibition Curve: Plot the percentage of specific binding (where 100% is the specific binding in the absence of a competitor) against the log concentration of the test compound.

-

Determine IC50: Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a multifaceted tool for researchers in pharmacology and drug development. Its identity as a non-selective, high-affinity competitive muscarinic antagonist allows it to serve as a reliable reference compound in receptor binding and functional assays. Simultaneously, its stable isotope label makes it an indispensable internal standard for robust and accurate bioanalytical quantification of atropine, underpinning critical pharmacokinetic and metabolic studies. Understanding both of these roles is essential for its effective application in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altasciences.com [altasciences.com]

- 7. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 13. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 16. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of Atropine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid of significant pharmacological importance, is widely used for its anticholinergic properties. Its deuterated analog, Atropine-d5, in which five hydrogen atoms on the phenyl ring of the tropic acid moiety are replaced by deuterium, serves as a critical internal standard for the highly sensitive and specific quantification of atropine in biological matrices by mass spectrometry.[1][2][3] While direct in vivo metabolic studies on this compound are not extensively available in the current body of scientific literature, its metabolic fate is presumed to mirror that of its non-deuterated counterpart. This guide provides a comprehensive overview of the in vivo metabolism of atropine, which serves as a robust surrogate for understanding the metabolic pathways of this compound. The potential for kinetic isotope effects resulting from deuteration, which may subtly alter the rate of metabolism, is a key consideration for researchers.[4][5]

Metabolic Pathways of Atropine

The in vivo transformation of atropine is a multifaceted process primarily occurring in the liver, involving several key enzymatic reactions.[6] The major metabolic pathways include hydrolysis, N-demethylation, and N-oxidation.[7][8] A significant portion of the administered atropine dose is also excreted unchanged in the urine.[1][8]

The primary metabolites of atropine identified in humans are:

-

Noratropine: Formed via N-demethylation.

-

Atropine-N-oxide: A product of N-oxidation.

-

Tropine (Tropanol): Resulting from the hydrolysis of the ester linkage.

-

Tropic Acid: The other product of ester hydrolysis.[1][7][8]

Evidence suggests that the metabolism of atropine is stereoselective, with the (-)-hyoscyamine enantiomer being more actively metabolized.[8]

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Analysis of Atropine Metabolism

Quantitative data on the excretion of atropine and its metabolites in humans following intravenous administration of radiolabeled atropine provide insight into the relative importance of each metabolic pathway.